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molecular formula C9H7F3O2 B8537531 Methyl (3,5-difluorophenyl)fluoroacetate

Methyl (3,5-difluorophenyl)fluoroacetate

Cat. No. B8537531
M. Wt: 204.15 g/mol
InChI Key: REBTXEICJQZVSO-UHFFFAOYSA-N
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Patent
US07288659B2

Procedure details

2.3 g of N-ethyl-N-(trifluoro-λ4-sulfanyl)-1-ethanamine are added dropwise at 20° C. to 2 g of methyl 3,5-difluoromandelate, obtained in step 2.1, in solution in 25 ml of dichloromethane, and the mixture is stirred for 18 hours at room temperature. The reaction medium is taken up in dichloromethane and washed with water, with a saturated aqueous sodium hydrogen carbonate solution, and then with a hydrochloric acid solution (0.5 N). The organic phase is dried over anhydrous sodium sulfate and concentrated to give 1.9 g of oil.
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name

Identifiers

REACTION_CXSMILES
C(N(S(F)(F)[F:7])CC)C.[F:10][C:11]1[CH:12]=[C:13]([CH:20]=[C:21]([F:23])[CH:22]=1)[CH:14](O)[C:15]([O:17][CH3:18])=[O:16]>ClCCl>[F:10][C:11]1[CH:12]=[C:13]([CH:14]([F:7])[C:15]([O:17][CH3:18])=[O:16])[CH:20]=[C:21]([F:23])[CH:22]=1

Inputs

Step One
Name
Quantity
2.3 g
Type
reactant
Smiles
C(C)N(CC)S(F)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C(C(C(=O)OC)O)C=C(C1)F
Step Two
Name
Quantity
25 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred for 18 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with water, with a saturated aqueous sodium hydrogen carbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
FC=1C=C(C=C(C1)F)C(C(=O)OC)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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